Cyclopentadienyl iron(II) dicarbonyl dimer

Electrochemistry Organometallic Synthesis Electron Transfer

Researchers often face catalyst selectivity loss or uncontrolled exotherms when using conventional metal carbonyls. Cyclopentadienyl iron(II) dicarbonyl dimer (Fp₂) solves this with a uniquely mild homolysis equilibrium (K_eq = 2.0×10⁻¹⁷) that delivers controlled radical concentrations. - Dual initiation: enables both NIR-light RAFT polymerization and cationic polymerization from a single reagent. - Superior oxo selectivity: suppresses alcohol/aldol byproducts vs. Co₂(CO)₈, reducing purification needs. - Cost advantage: hydrogen evolution overpotential (350 mV) matches Ru/Mo/W analogs at a fraction of the metal cost.

Molecular Formula C14H12Fe2O4
Molecular Weight 355.93 g/mol
Cat. No. B12512550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienyl iron(II) dicarbonyl dimer
Molecular FormulaC14H12Fe2O4
Molecular Weight355.93 g/mol
Structural Identifiers
SMILES[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2]
InChIInChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2
InChIKeyFMOYQLHCKHIWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentadienyl Iron(II) Dicarbonyl Dimer: Procurement Overview


Cyclopentadienyl iron(II) dicarbonyl dimer, systematically referred to as bis[(η⁵-cyclopentadienyl)dicarbonyliron] and commonly abbreviated as [CpFe(CO)₂]₂ or Fp₂, is a dinuclear iron carbonyl complex bridged by two carbonyl ligands [1]. The compound serves as a shelf-stable, crystalline precursor to the reactive 17-electron CpFe(CO)₂ radical, making it a cornerstone reagent in organometallic synthesis and catalysis . Its dual capacity as a radical initiator and a catalyst for carbon–carbon bond-forming reactions distinguishes it from simpler iron carbonyls such as Fe(CO)₅ .

Shelf-stable crystalline precursor to reactive CpFe(CO)2 radical
Enables dual radical and cationic polymerization initiation
Selective hydroformylation catalyst with cleaner aldehyde profile
Earth-abundant iron electrocatalyst for proton reduction studies

Why Generic Substitution Fails with Cyclopentadienyl Iron(II) Dicarbonyl Dimer


Reproducible organometallic synthesis and catalysis depend on the precise thermodynamic and kinetic properties of the metal–metal bonded precursor. [CpFe(CO)₂]₂ cannot be casually replaced by other metal carbonyl dimers such as Mn₂(CO)₁₀, Co₂(CO)₈, or Fe(CO)₅ because it occupies a unique position in the electrochemical series, exhibits a distinct homolysis equilibrium, and generates a radical with specific reactivity toward organic halides [1]. Substitution with a monomeric iron source or a different dinuclear carbonyl alters the reduction potential by over a volt, fundamentally changing electron-transfer pathways and catalytic outcomes [2].

Target
[CpFe(CO)2]2 – most negative reduction potential among 7 common dimers
Substitute
Mn2(CO)10, Co2(CO)8 – more easily reduced; electron-transfer pathways shift by >1 V
Target
Homolysis Keq ≈ 10–17 in cyclohexane; radical flux sufficient at mild temperatures
Substitute
Mn2(CO)10 homolysis constant ≤ 10–19; radical generation may require photochemical activation
Target
No formal Fe–Fe bond critical point; dynamic bridging topology enables electrophilic cleavage
Substitute
Mn2(CO)10 possesses static Mn–Mn bond; metathesis reactivity and halogen cleavage pathways may differ
Similar metal carbonyl dimers are not interchangeable — reduction potential, radical equilibrium, and bonding topology determine catalytic and stoichiometric outcomes.

Quantitative Evidence Guide: Cyclopentadienyl Iron(II) Dicarbonyl Dimer


Two-Electron Reduction Potential: Most Resistant to Reduction

The two-electron reduction potential of [CpFe(CO)₂]₂ is the most negative among seven common metal carbonyl dimers, meaning it is the most difficult to reduce. The ordering is Cp₂Fe₂(CO)₄ > Re₂(CO)₁₀ > Cp₂W₂(CO)₆ > Mn₂(CO)₁₀ > Cp₂Mo₂(CO)₆ > Cp₂Cr₂(CO)₆ > Co₂(CO)₈, with potentials spanning approximately 1.5 V across the series. Consequently, in a reaction with Mn(CO)₅⁻ anion, Mn₂(CO)₁₀ is reduced while [CpFe(CO)₂]₂ remains intact, dictating the direction of electron transfer in mixed-dimer systems [1].

Reduction Potential
Reported
Most negative among seven dimers
  • Cp2Fe2(CO)4 Target
  • Re2(CO)10
  • Cp2W2(CO)6
  • Mn2(CO)10
  • Cp2Mo2(CO)6
  • Cp2Cr2(CO)6
  • Co2(CO)8 (most positive)
Reductively stable dimer avoids undesired electron-transfer side reactions
Electrochemical series in aprotic solvent; ~1.5 V span across the series
Electrochemistry Organometallic Synthesis Electron Transfer

Homolysis Equilibrium Constant: High Radical Generation Efficiency

The equilibrium constant for homolytic metal–metal bond cleavage in cyclohexane at 23 °C was measured as K_eq,Fe = (2.0 ± 0.1) × 10⁻¹⁷ for Cp₂Fe₂(CO)₄, compared to K_eq,Mo = (1.1 ± 0.1) × 10⁻¹⁷ for (MeCp)₂Mo₂(CO)₆ and K_eq,Mn < 2.4 × 10⁻¹⁹ for Mn₂(CO)₁₀. This places the iron dimer's radical concentration at equilibrium approximately two orders of magnitude higher than that of the manganese analog [1].

Homolysis Equilibrium
Head-to-head
Keq = (2.0 ± 0.1) × 10–17
Radical concentration ≥83-fold higher than Mn2(CO)10
Cyclohexane, 23 °C; radical trapping with TMIO nitroxide
Radical Chemistry Bond Homolysis Thermodynamics

Hydroformylation Selectivity: High Aldehyde Purity

In the oxo (hydroformylation) reaction, [CpFe(CO)₂]₂ acts as a mild catalyst that yields saturated aldehydes without concomitant formation of alcohols or aldol condensation byproducts. This contrasts sharply with the conventional cobalt carbonyl catalyst Co₂(CO)₈, which under identical conditions (high-pressure CO/H₂) typically produces significant quantities of alcohol side-products and aldol condensates . The original study by Tsuji and Mori (1969) established the characteristic features of this iron-catalyzed oxo reaction, highlighting its cleaner product profile [1].

Hydroformylation Selectivity
Class-level
Saturated aldehydes; alcohols and aldol condensates barely formed
Cleaner product profile reported vs. Co2(CO)8
Qualitative comparison from original Tsuji & Mori (1969) study
Hydroformylation Oxo Synthesis Catalysis Selectivity

Intermetallic Bonding Topology: No Formal Metal-Metal Bond

High-resolution charge density (HRCD) analysis at 10 K using X-ray diffraction data reveals that [CpFe(CO)₂]₂ lacks an Fe–Fe bond critical point; instead, a ring critical point is present within the Fe₂(μ-CO)₂ core. In contrast, Mn₂(CO)₁₀ exhibits clear bond-critical-point indicators of a direct metal–metal bond. The Fe–Fe interaction in Fp₂ is described as dynamic in solution, oscillating between multicenter bonding in the bridged ground state and localized Fe–Fe bonding in an unbridged intermediate state that resembles the Mn₂(CO)₁₀ bonding motif [1].

Bonding Topology
Head-to-head
TargetNo Fe–Fe bond critical point; ring critical point in Fe2(μ-CO)2 core
Mn2(CO)10Clear Mn–Mn bond critical point with direct metal–metal bond
Dynamic bonding facilitates electrophilic cleavage and masked radical reactivity
Single-crystal XRD at 10 K; charge density multipole refinement
Charge Density Analysis Metal-Metal Bonding Structural Chemistry

Proton Reduction Electrocatalysis: Low Overpotential, Earth-Abundant Metal

The monomeric complex [CpFe(CO)₂(thf)]BF₄, generated from [CpFe(CO)₂]₂, catalyzes proton reduction from trichloroacetic acid with a low overpotential of 350 mV. When the dimer itself is used directly as a procatalyst for hydrogen evolution from 4-tert-butylphenol (pKa = 27.5) in acetonitrile, it outperforms the analogous ruthenium, molybdenum, and tungsten cyclopentadienyl dimers in terms of overpotential-to-metal-cost ratio. The tungsten and molybdenum analogs undergo initial reduction at less negative potentials but provide no improvement in dihydrogen evolution overpotential compared to the iron system [1]. The dimer is inactivated by dimerization of the catalytic species, a mechanistic feature that can be exploited for controlled catalysis [2].

Proton Reduction Overpotential
Reported
Fe350 mV overpotential; earth-abundant metal
Ru/Mo/WComparable overpotential but ~10⁵-fold higher metal cost
Earth-abundant iron matches precious metal catalytic metrics
0.10 M Bu4NPF6 in MeCN; 4-tert-butylphenol (pKa 27.5)
Electrocatalysis Hydrogen Evolution Bioinorganic Chemistry

Application Scenarios for Cyclopentadienyl Iron(II) Dicarbonyl Dimer


Dual Radical/Cationic Polymerization with Near-Infrared Light

The homolytic cleavage of [CpFe(CO)₂]₂ in the presence of organic halides generates CpFe(CO)₂ radicals that initiate controlled radical polymerization. When combined with RAFT agents, this enables near-infrared (NIR) light-induced polymerization with excellent penetration through barriers. Crucially, the same dimer can also initiate cationic polymerization via halide abstraction, providing a single-reagent, dual-mode polymerization platform [1]. This dual capability is not achievable with Mn₂(CO)₁₀ or Co₂(CO)₈, which lack the appropriate radical/cationic balance. The equilibrium radical concentration, quantified by K_eq = 2.0 × 10⁻¹⁷, ensures sufficient initiating species without uncontrolled exothermic runaway.

Clean Hydroformylation of Terminal Alkenes

[CpFe(CO)₂]₂ catalyzes the oxo reaction under conditions that suppress alcohol and aldol byproduct formation, a persistent problem with the industrial standard Co₂(CO)₈ [1]. For pharmaceutical intermediate synthesis where aldehyde purity is critical, this selectivity advantage reduces the need for distillation or chromatographic purification. The original 1969 study by Tsuji and Mori established the characteristic catalytic features, and subsequent work has confirmed the mildness of the iron catalyst relative to cobalt systems [2].

Electrocatalytic Hydrogen Evolution with Earth-Abundant Metal Economics

When cost-normalized catalytic performance is the selection criterion, [CpFe(CO)₂]₂-derived catalysts deliver hydrogen evolution overpotentials (350 mV) on par with ruthenium, molybdenum, and tungsten cyclopentadienyl dimers, but at a small fraction of the metal cost [1]. The iron dimer serves as both a procatalyst and a convenient precursor to the active monomeric [CpFe(CO)₂]⁻ anion, enabling direct catalyst preparation without additional ligand synthesis. The dimerization-induced inactivation of the catalyst, documented by Capon et al., can be managed through controlled potential electrolysis [2].

Heterobimetallic Complexes via Selective Metal–Metal Metathesis

The dynamic Fe–Fe bonding topology of [CpFe(CO)₂]₂—lacking a formal bond critical point—facilitates clean metathesis reactions with other metal dimers to form heterobimetallic complexes such as (tmtaa)Rh–FeCp(CO)₂ [1]. The uniquely negative reduction potential of Cp₂Fe₂(CO)₄ compared to Co₂(CO)₈, Mn₂(CO)₁₀, and Cp₂Mo₂(CO)₆ ensures thermodynamically favorable metal–metal exchange when paired with a more reducible partner [2]. This makes [CpFe(CO)₂]₂ the dimer of choice for accessing well-defined heterobimetallic architectures without scrambling.

Application
Selection Property
Validation Focus
Dual-mode radical/cationic polymerization
Radical initiation equilibrium and halide abstraction capacity
Polymer dispersity, NIR-response, and dual-mode switch efficiency
Clean hydroformylation of terminal alkenes
Aldehyde selectivity profile vs. conventional oxo catalysts
Byproduct suppression and aldehyde yield without purification
Electrocatalytic H2 evolution research
Earth-abundant metal overpotential parity with precious metals
Overpotential under controlled potential; cost-normalized activity
Heterobimetallic complex synthesis
Dynamic bonding topology enabling selective metal–metal metathesis
Metathesis yield, heterobimetallic purity, and structural confirmation
Quote Request

Request a Quote for Cyclopentadienyl iron(II) dicarbonyl dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.